molecular formula C15H16N2O3 B5820061 2-[3-oxo-3-(1-pyrrolidinyl)propyl]-1H-isoindole-1,3(2H)-dione

2-[3-oxo-3-(1-pyrrolidinyl)propyl]-1H-isoindole-1,3(2H)-dione

Cat. No. B5820061
M. Wt: 272.30 g/mol
InChI Key: ZGZOJPLRSBFIJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-oxo-3-(1-pyrrolidinyl)propyl]-1H-isoindole-1,3(2H)-dione, also known as thalidomide, is a synthetic derivative of glutamic acid. It was initially developed as a sedative and anti-nausea medication in the 1950s but was later found to have teratogenic effects on developing fetuses, leading to severe birth defects. Despite this setback, thalidomide has since been found to have numerous therapeutic applications in the treatment of various diseases.

Mechanism of Action

The exact mechanism of 2-[3-oxo-3-(1-pyrrolidinyl)propyl]-1H-isoindole-1,3(2H)-dione's therapeutic effects is not fully understood. However, it is believed to exert its anti-inflammatory and immunomodulatory effects by inhibiting the production of cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interferon-gamma (IFN-γ). Thalidomide also inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a critical role in the regulation of inflammation.
Biochemical and Physiological Effects:
Thalidomide has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the proliferation and migration of cancer cells, induce apoptosis (cell death) in cancer cells, and inhibit angiogenesis (the formation of new blood vessels). Thalidomide also has anti-inflammatory effects and has been shown to reduce the production of pro-inflammatory cytokines. Additionally, 2-[3-oxo-3-(1-pyrrolidinyl)propyl]-1H-isoindole-1,3(2H)-dione has been found to have immunomodulatory effects, including the stimulation of T-cell proliferation and the inhibition of natural killer (NK) cell activity.

Advantages and Limitations for Lab Experiments

Thalidomide has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive compared to other drugs. Thalidomide is also stable and has a long shelf life, making it easy to store and transport. However, 2-[3-oxo-3-(1-pyrrolidinyl)propyl]-1H-isoindole-1,3(2H)-dione has several limitations for use in laboratory experiments. It has a narrow therapeutic window, meaning that the dose must be carefully controlled to avoid toxicity. Thalidomide also has variable bioavailability, which can make it difficult to achieve consistent results.

Future Directions

For research on 2-[3-oxo-3-(1-pyrrolidinyl)propyl]-1H-isoindole-1,3(2H)-dione include:
1. Further investigation into its mechanism of action and how it can be optimized for therapeutic use.
2. Development of new 2-[3-oxo-3-(1-pyrrolidinyl)propyl]-1H-isoindole-1,3(2H)-dione analogs with improved efficacy and reduced toxicity.
3. Exploration of 2-[3-oxo-3-(1-pyrrolidinyl)propyl]-1H-isoindole-1,3(2H)-dione's potential in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
4. Investigation of 2-[3-oxo-3-(1-pyrrolidinyl)propyl]-1H-isoindole-1,3(2H)-dione's potential as an anti-viral agent, particularly in the treatment of viral infections such as HIV and hepatitis C.
5. Use of 2-[3-oxo-3-(1-pyrrolidinyl)propyl]-1H-isoindole-1,3(2H)-dione in combination with other drugs to enhance its therapeutic effects and reduce toxicity.
Conclusion:
Thalidomide is a synthetic derivative of glutamic acid that has been extensively studied for its therapeutic potential in various diseases. It has been found to have anti-inflammatory, immunomodulatory, and anti-angiogenic properties, making it a promising treatment option for cancer, autoimmune disorders, and inflammatory diseases. Ongoing research is exploring its potential in new areas, including neurodegenerative diseases and viral infections. Despite its limitations, 2-[3-oxo-3-(1-pyrrolidinyl)propyl]-1H-isoindole-1,3(2H)-dione remains an important tool for laboratory experiments and drug development.

Synthesis Methods

Thalidomide can be synthesized through several methods, including the reaction of phthalic anhydride with ammonium acetate, followed by reduction with sodium amalgam. Another method involves the reaction of phthalimide with bromoacetic acid, followed by hydrolysis and decarboxylation.

Scientific Research Applications

Thalidomide has been extensively studied for its therapeutic potential in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. It has been found to have anti-inflammatory, immunomodulatory, and anti-angiogenic properties, making it a promising treatment option for these conditions.

properties

IUPAC Name

2-(3-oxo-3-pyrrolidin-1-ylpropyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c18-13(16-8-3-4-9-16)7-10-17-14(19)11-5-1-2-6-12(11)15(17)20/h1-2,5-6H,3-4,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGZOJPLRSBFIJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CCN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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